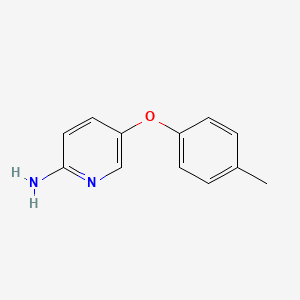

5-(4-Methylphenoxy)pyridin-2-amine

Description

5-(4-Methylphenoxy)pyridin-2-amine is a pyridine derivative characterized by a 2-aminopyridine core substituted with a 4-methylphenoxy group at the 5-position. Pyridine derivatives are often explored for their bioisosteric properties, enabling optimization of pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

5-(4-methylphenoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-2-4-10(5-3-9)15-11-6-7-12(13)14-8-11/h2-8H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRBZHGUZSKZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyridin-2-amine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Donating vs.

- Bulkier Substituents: Compounds like KRC-108 and 5-((6,7-Dimethoxyquinolin-4-yl)oxy)pyridin-2-amine incorporate extended aromatic systems, which improve target binding (e.g., c-Met or TrkA kinases) but may increase metabolic instability .

- Heterocyclic Additions: Morpholino or piperazine rings (e.g., in 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine) enhance solubility and modulate pharmacokinetics, making them preferred in CNS-targeted therapies .

Pharmacological Activity Comparison

Anticancer Activity:

- 5-((6,7-Dimethoxyquinolin-4-yl)oxy)pyridin-2-amine (): Demonstrated potent c-Met kinase inhibition (IC₅₀: 12 nM) and antitumor efficacy in hepatocellular carcinoma models, attributed to the quinoline moiety’s planar structure enhancing DNA intercalation .

- KRC-108 (): Selective TrkA inhibitor with antiproliferative effects in neuroblastoma cells, highlighting the role of benzooxazole and pyrazole groups in kinase selectivity .

Antimicrobial Activity:

- Compound 1b (): Exhibited broad-spectrum antibacterial activity (MIC: 4–8 µg/mL) due to the 4-fluorophenyl-oxadiazole group, which may disrupt bacterial membrane integrity .

Kinase Inhibition:

Physicochemical Properties

- Solubility: Compounds with morpholino or piperazine substituents (e.g., 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine) exhibit higher aqueous solubility, critical for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.